molecular formula C13H18N2O B3025704 2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine CAS No. 2426-88-2

2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine

Cat. No. B3025704
CAS RN: 2426-88-2
M. Wt: 218.29 g/mol
InChI Key: AWOWBKXVYZRYSP-UHFFFAOYSA-N
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Description

The compound “2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine” is a synthetic compound that belongs to the class of indoleamines. It is also known as 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid . The IUPAC name for this compound is 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid .


Synthesis Analysis

Although highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides are potential precursors for the synthesis of various indole derivatives, some researchers have reported difficulties in their preparation due to concomitant undesired dimerization/oligomerization .


Molecular Structure Analysis

The molecular formula of this compound is C12H14N2O3 . The InChI code for this compound is 1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 234.25 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass of this compound is 234.10044231 g/mol .

Scientific Research Applications

Pharmacological Properties and Potential Clinical Applications

  • Serotonergic Activity : 5-MeO-DMT acts primarily as a serotonergic agonist, with a high affinity for 5-HT1A receptors. This action underlies its potent psychedelic effects and has implications for studying consciousness and neurobiological mechanisms underlying psychiatric disorders (Ermakova et al., 2021).
  • Psychotherapeutic Potential : Epidemiological studies suggest that 5-MeO-DMT can induce profound alterations in consciousness, including mystical experiences, which may have long-term beneficial effects on mental health and well-being. This has led to speculation about its potential use in psychotherapy, particularly for conditions resistant to conventional treatments (Ermakova et al., 2021).

Metabolic and Analytical Research

  • Metabolic Profiling : The application of 1H Nuclear Magnetic Resonance (NMR) spectroscopy in psychedelic research, including studies on 5-MeO-DMT, can provide insights into the metabolic profiling of psychedelics in human biofluids. This approach can help understand the biological effects and mechanisms of action of psychedelics, paving the way for their potential therapeutic use (Vilca-Melendez et al., 2021).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-15(2)7-6-10-9-14-13-8-11(16-3)4-5-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOWBKXVYZRYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252730
Record name 6-Methoxy-N,N-dimethyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine

CAS RN

2426-88-2
Record name 6-Methoxy-N,N-dimethyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2426-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-N,N-dimethyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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